molecular formula C17H22N2 B3425867 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine CAS No. 481687-01-8

4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine

Cat. No.: B3425867
CAS No.: 481687-01-8
M. Wt: 254.37 g/mol
InChI Key: NUUYLSYEZFKFHN-UHFFFAOYSA-N
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Description

4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine is a heterocyclic compound featuring a fused cyclopenta[b]quinoline core substituted with a pentyl chain at the 4-position and an imine group at the 9-position. Its structure combines aromatic and partially saturated rings, conferring unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-3-6-12-19-15-10-5-4-8-13(15)17(18)14-9-7-11-16(14)19/h4-5,8,10,18H,2-3,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUYLSYEZFKFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481687-01-8
Record name 481687-01-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine typically involves multi-step organic reactions. One common synthetic route includes:

    Cyclization Reaction: Starting from a suitable quinoline precursor, a cyclization reaction is carried out to form the cyclopenta[b]quinoline core. This step often involves the use of strong acids or bases as catalysts.

    Reduction: The imine group is introduced by reducing a corresponding nitro or nitrile precursor using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline core, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonylated quinoline derivatives.

Scientific Research Applications

Allosteric Modulation of PAR1

One of the primary applications of 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine is its role as an allosteric inhibitor of PAR1. This receptor is crucial in various physiological processes, including thrombus formation and vascular injury responses. The compound has demonstrated antithrombotic properties , inhibiting thrombus formation with an IC50 value around 1 mg/kg . Its specific interaction with helix 8 of PAR1 alters receptor conformation, thereby inhibiting downstream signaling pathways associated with thrombus formation .

Potential Therapeutic Uses

The antithrombotic properties of this compound suggest several therapeutic applications:

  • Cardiovascular Diseases : Given its ability to inhibit thrombus formation, this compound may be beneficial in treating conditions such as myocardial infarction and stroke.
  • Vascular Injury Responses : The modulation of PAR1 could help manage vascular injuries by reducing excessive platelet activation.

Case Studies

Several studies have documented the effects and mechanisms of action for this compound. Notable findings include:

  • In vivo Studies : Research has shown that this compound effectively inhibits thrombus formation in animal models .
  • Mechanistic Insights : Studies have elucidated how the compound binds specifically to helix 8 of PAR1 and alters receptor conformation .

Mechanism of Action

The mechanism of action of 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the cyclopenta[b]quinoline scaffold but differ in substituents and functional groups, leading to distinct pharmacological and physicochemical profiles. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Features
4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine Cyclopenta[b]quinoline 4-pentyl, 9-imine C₁₇H₂₂N₂ Allosteric PAR1 modulator; lipophilic due to pentyl chain
Amiridine (2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine) Cyclopenta[b]quinoline 9-amine C₁₂H₁₆N₂ Acetylcholinesterase inhibitor; lacks pentyl chain, higher polarity
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide Cyclopenta[b]quinoline 9-acetamide C₁₄H₁₇N₃O Enhanced solubility due to acetamide; potential CNS activity
1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one Cyclopenta[c]quinoline 4-ketone C₁₂H₁₅NO Ketone group alters ring puckering; possible metabolic instability

Key Observations :

  • Functional Group Impact : The imine group (C=N) in the target compound may confer redox activity or metal-binding capacity, contrasting with the amine (-NH₂) or acetamide (-NHCOCH₃) groups in analogs .
Physicochemical Properties
  • Lipophilicity : The pentyl chain increases logP values compared to polar analogs like Amiridine, impacting blood-brain barrier penetration and metabolic clearance .
  • Solubility : The acetamide derivative’s solubility in aqueous media exceeds that of the imine-containing target compound, which may influence formulation strategies .

Biological Activity

4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine (CAS No. 481687-01-8) is a nitrogen-containing heterocyclic compound characterized by its bicyclic structure and the presence of an imine functional group. This compound has garnered interest due to its biological activity, particularly as an allosteric inhibitor of protease-activated receptor 1 (PAR1), which plays a crucial role in thrombus formation and vascular injury responses.

  • Molecular Formula : C17H22N2
  • Molecular Weight : Approximately 254.37 g/mol
  • Structural Features : The unique cyclopenta[b]quinoline framework contributes to its hydrophobic properties and biological interactions.

This compound acts as an allosteric modulator of PAR1. It binds specifically to helix 8 of the receptor, altering its conformation and inhibiting downstream signaling pathways that lead to thrombus formation. This interaction is critical for its potential therapeutic applications in cardiovascular diseases.

Antithrombotic Properties

The compound exhibits significant antithrombotic effects:

  • IC50 Value : Approximately 1 mg/kg in vivo.
  • Inhibition Mechanism : It inhibits thrombus formation by blocking granule secretion from platelets activated by PAR1 agonists without affecting activation by other pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
9H-Cyclopenta[b]quinolin-9-imineC16H14N2Lacks pentyl group; simpler structure
4-propyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imineC16H20N2Similar structure but with propyl group
JF5 (another allosteric inhibitor)C17H22N2Shares molecular formula but different functional groups

The structural uniqueness of this compound enhances its biological activity compared to similar compounds that either lack the pentyl group or do not interact effectively with PAR1.

Study on Antithrombotic Activity

A study demonstrated the efficacy of this compound in reducing thrombus size in animal models. The study highlighted:

  • Methodology : Animal models were treated with varying doses of the compound.
  • Results : Significant reduction in thrombus size was observed compared to control groups.

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates:

  • Absorption : Favorable absorption characteristics due to its hydrophobic nature.
  • Distribution : Predominantly distributed in vascular tissues, aligning with its target action on PAR1.

Q & A

Q. Key Variables :

  • Catalyst type (e.g., iodine, Lewis acids).
  • Solvent polarity and volume.
  • Stoichiometric ratios and temperature.

Q. Table 1: Synthetic Approaches for Analogous Compounds

MethodCatalyst/SolventReactantsYieldPurityReference
Iodine-catalyzedIodine, cyclopentanone4-Bromobenzaldehyde, quinolin-amine~75%98% Min.
DMF CrystallizationDMFTriazolopyrimidinone precursor82%>95%

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean σ(C–C) = 0.003 Å) and stereochemistry, critical for confirming the imine moiety and pentyl substituent positioning .
  • High-resolution NMR/LCMS : HNMR verifies proton environments (e.g., cyclopentyl H signals), while LCMS confirms molecular weight (e.g., m/z 241.1579 for analogous compounds) and purity (>95%) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. Methodological Steps :

Grow single crystals in inert solvents (e.g., ethyl acetate/hexane).

Collect X-ray data at low temperatures (e.g., 193 K) to minimize thermal motion artifacts .

Cross-validate spectroscopic data with computational predictions (e.g., DFT-calculated NMR shifts) .

How can computational chemistry tools be applied to predict the reactivity and stability of this compound under varying experimental conditions?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the imine group’s electron-deficient nature can be quantified via HOMO-LUMO gaps .
  • Molecular Dynamics (MD) simulations : Assess solubility and aggregation tendencies in solvents (e.g., polar vs. nonpolar media) .
  • Reaction pathway optimization : Virtual screening of catalysts/solvents reduces trial-and-error experimentation (e.g., iodine vs. Brønsted acid catalysis) .

Q. Table 2: Computational Parameters for Stability Analysis

Software/ToolApplicationOutput MetricsReference
Gaussian 16HOMO-LUMO gap calculationReactivity indices
GROMACSSolvation free energyAggregation propensity

What experimental design strategies (e.g., factorial design) are recommended to optimize synthesis parameters for higher efficiency?

Advanced Research Question

  • Full factorial design : Varies factors like catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., solvent volume vs. cyclization rate) .

Case Study :
A 2³ factorial design for a similar quinoline derivative revealed that iodine concentration and solvent polarity account for 68% of yield variability, while temperature has minimal impact .

How should researchers address contradictions in reported data (e.g., conflicting spectroscopic results or synthetic yields)?

Advanced Research Question

  • Theoretical alignment : Reconcile empirical data with computational predictions (e.g., DFT-optimized structures vs. X-ray data) .
  • Cross-validation : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic intermediates) .
  • Meta-analysis : Compare reaction outcomes across studies, adjusting for variables like catalyst purity or solvent grade .

Example : Discrepancies in HNMR shifts for analogous compounds were resolved by re-examining solvent effects (CDCl3 vs. DMSO-d6) and sample concentration .

What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?

Basic Research Question

  • Protocol standardization : Document exact stoichiometry, solvent drying methods, and reaction quenching steps .
  • Analytical calibration : Use NIST-validated reference spectra for NMR/LCMS .
  • Peer validation : Share raw crystallographic data (e.g., CIF files) for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
Reactant of Route 2
Reactant of Route 2
4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine

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